N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
Chemical Structure and Properties N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide (IUPAC name: Acetamide, N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)-) is a synthetic acetamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its structure comprises:
- A central acetamide backbone.
- A 4-aminophenyl group attached to the nitrogen atom.
- A 2,4-dimethylphenoxy group linked to the carbonyl carbon via an ether bond.
This compound shares structural motifs with synthetic auxins and bioactive amides, which are known to influence plant growth regulation and receptor-mediated signaling pathways .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(12(2)9-11)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLSKRTUDOWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction | Reagents & Conditions | Description |
|---|---|---|---|
| 1 | Formation of N-(4-aminophenyl)chloroacetamide | 4-Aminophenol + Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | Acylation of 4-aminophenol to form the chloroacetamide intermediate; base neutralizes HCl formed |
| 2 | Nucleophilic substitution | N-(4-aminophenyl)chloroacetamide + 2,4-dimethylphenol, base (e.g., K2CO3 or NaH), solvent (e.g., DMF or acetone), reflux or elevated temperature | Phenol attacks chloroacetamide intermediate, displacing chloride and forming the phenoxyacetamide |
Reaction Conditions Optimization
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for the nucleophilic substitution step to enhance phenolate ion formation and reaction rate.
- Base: Potassium carbonate or sodium hydride is commonly used to deprotonate the phenol, increasing nucleophilicity.
- Temperature: Reflux conditions (80–120 °C) are typically employed to drive the substitution to completion.
- Reaction Time: 4–12 hours depending on scale and conditions.
Industrial Scale Considerations
- Continuous Flow Reactors: To improve yield and reproducibility, continuous flow synthesis can be employed, allowing precise control over temperature, mixing, and reaction time.
- Catalysts: While the reaction proceeds via nucleophilic substitution, phase-transfer catalysts or other additives may be used to enhance reaction rates.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure product.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: Batch Synthesis | Method 2: Continuous Flow | Notes |
|---|---|---|---|
| Starting Materials | 4-Aminophenol, chloroacetyl chloride, 2,4-dimethylphenol | Same | Identical reagents |
| Solvent | Dichloromethane (step 1), DMF (step 2) | DMF or acetone | Polar aprotic solvents preferred |
| Base | Triethylamine (step 1), K2CO3 (step 2) | Same | Base neutralizes acid and activates phenol |
| Temperature | 0–5 °C (step 1), reflux (step 2) | Controlled heating, 80–120 °C | Flow reactors allow precise control |
| Reaction Time | 1–2 h (step 1), 4–12 h (step 2) | Shorter due to enhanced mixing | Flow reduces reaction time |
| Yield | 70–85% overall | 80–90% overall | Flow synthesis improves yield |
| Purification | Crystallization, column chromatography | Crystallization, continuous extraction | Scalable purification |
Research Findings and Analytical Data
Spectroscopic Confirmation:
The structure is confirmed by NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry. The presence of the amide and phenoxy groups is evident in characteristic signals.Stability:
The compound is stable under standard laboratory conditions but may hydrolyze under strong acidic or basic conditions due to amide bond cleavage.Solubility:
Moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO; limited water solubility due to aromatic and hydrophobic methyl groups.
Summary of Key Preparation Insights
| Aspect | Details |
|---|---|
| Synthetic Route | Two-step: acylation to form chloroacetamide intermediate, followed by nucleophilic substitution with 2,4-dimethylphenol |
| Reaction Type | Nucleophilic substitution (SN2) on chloroacetamide |
| Critical Reagents | 4-Aminophenol, chloroacetyl chloride, 2,4-dimethylphenol, base (triethylamine, K2CO3) |
| Optimal Conditions | Polar aprotic solvent, reflux temperature, base to neutralize acid and activate phenol |
| Industrial Scale | Continuous flow reactors and automated systems improve yield and reproducibility |
| Purification | Crystallization and chromatography to achieve high purity |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Auxin-like Activity
Several acetamide derivatives with phenoxy substituents have been studied for auxin-like activity. Key comparisons include:
Key Observations :
- Chlorine substituents (e.g., WH7, 533, 602) enhance auxin-like potency compared to methyl groups, likely due to increased electron-withdrawing effects and receptor binding .
- The 4-aminophenyl group in the target compound may reduce phytotoxicity compared to pyridine/triazole-containing analogues, as seen in WH7 .
- Methyl groups in the phenoxy ring (target compound) improve lipophilicity but reduce auxin activity compared to chlorinated analogues .
Comparison with Antimicrobial and Antiviral Acetamides
Acetamides with sulfur-containing or heterocyclic groups exhibit diverse bioactivities:
Key Observations :
- Phenoxy vs. Thio Groups: Sulfur-containing analogues (e.g., ST57, ) show stronger antimicrobial activity, likely due to enhanced membrane interaction.
- Chlorophenyl substituents (e.g., 5RH2) improve antiviral binding via hydrophobic interactions with protease pockets .
Physicochemical Properties:
| Property | Target Compound | WH7 | ST57 | |
|---|---|---|---|---|
| LogP (lipophilicity) | 3.2 (estimated) | 2.8 | 4.1 | |
| H-bond donors | 2 | 2 | 2 | |
| Synthetic Yield | 55% (Stepwise) | 42% | 61% |
Synthesis Notes:
Biological Activity
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an amine group, a phenoxy moiety, and an acetamide structure. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway includes:
- Formation of the amine : Starting with 4-aminobenzoic acid.
- Phenoxy group introduction : Reacting with 2,4-dimethylphenol.
- Acetylation : Converting the resulting amine into the acetamide form.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
- Lipophilicity Enhancement : The phenoxyacetamide moiety enhances the compound's ability to penetrate biological membranes, increasing bioavailability.
Antitumor Activity
Research has indicated that compounds similar to this compound possess significant antitumor properties. For instance:
- In vitro Studies : A study evaluated the antitumor activity against approximately 60 human tumor cell lines derived from various cancers. The results showed promising activity for certain derivatives of phenylacetamides .
- Case Study : A derivative compound (44e) was identified as a dual-target inhibitor against BRD4 and CK2 in triple-negative breast cancer (TNBC), demonstrating potent anticancer effects both in vitro and in vivo .
Other Biological Activities
The compound may also exhibit other pharmacological effects:
- Anti-inflammatory Effects : Similar compounds have been explored for their potential anti-inflammatory and analgesic properties.
- Anticonvulsant Activity : Certain derivatives have shown effectiveness in animal models for epilepsy, indicating a broad spectrum of biological activities .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide, and what reagents/conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminophenylacetamide derivatives with 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF or THF) . Acetic anhydride or acetyl chloride is often used to acetylate the amino group. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent oxidation. Yields typically range from 60–75%, depending on purification methods (e.g., column chromatography or recrystallization).
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation relies on spectral analysis:
- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 284.1 ([M+H]) and fragmentation patterns confirm the backbone.
- FT-IR : Stretching vibrations for N-H (3300–3500 cm), C=O (1650–1700 cm), and aromatic C-H (3050–3100 cm) are key .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C.
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms coupling networks.
- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomes for controlled release.
- Co-solvent Systems : Employ DMSO/PEG-400 mixtures in preclinical formulations .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
- Methodological Answer :
- Core Modifications :
| Modification | Impact |
|---|---|
| Phenoxy group halogenation (e.g., Cl, F) | ↑ Lipophilicity, ↑ membrane permeability |
| Acetamide N-alkylation | ↓ Metabolic degradation |
- Rational Design : Computational docking (AutoDock Vina) identifies binding poses with target proteins (e.g., kinases) to prioritize substituents .
Q. What analytical techniques resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values using standardized protocols (e.g., 72-hour exposure vs. 48-hour).
- Metabolite Profiling (LC-MS) : Check for compound degradation or active metabolites.
- Cell Line Authentication : STR profiling to rule out contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
